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Abstract

Monomethyl malonate, also known as methyl hydrogen malonate or 3-methoxy-3-oxopropanoic
acid, is a pivotal reagent in modern organic synthesis. As a mono-ester derivative of malonic
acid, it possesses a unique bifunctional architecture, featuring both a carboxylic acid and a
methyl ester. This duality allows for selective chemical transformations, making it an invaluable
C3 building block for synthesizing complex molecular frameworks, particularly within the
pharmaceutical and specialty chemical industries. This guide provides a comprehensive
exploration of its core physical and chemical properties, detailed synthetic and purification
protocols, key applications with mechanistic insights, and essential safety protocols, tailored for
researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical
Properties

Monomethyl malonate's utility is fundamentally derived from its molecular structure, which
dictates its reactivity and physical behavior.
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Structure and Nomenclature

The molecule consists of a central methylene group flanked by a carboxylic acid and a methyl
ester group. This structure provides a reactive acidic proton on the a-carbon and two distinct
carbonyl functionalities for further elaboration.

Caption: Chemical Structure of Monomethyl Malonate

Table 1: Chemical Identifiers

Identifier Value

IUPAC Name 3-methoxy-3-oxopropanoic acid[1]

Monomethyl malonate, Methyl hydrogen

Synonyms malonate, (Methoxycarbonyl)acetic acid[2][3]
CAS Number 16695-14-0[2][3]

Molecular Formula CaHeO4[2][3]

Molecular Weight 118.09 g/mol [3]

Canonical SMILES COC(=0)CC(=0)0][2]

InChl Key PBVZQAXFSQKDKK-UHFFFAOYSA-N[2]

Physical Properties

Monomethyl malonate is typically supplied as a clear, colorless to light yellow liquid or as a
solid, a discrepancy that may depend on purity and ambient temperature.[3][4] Its physical
characteristics are critical for designing experimental setups, particularly for solvent selection
and purification procedures.

Table 2: Physical and Thermochemical Data
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Property Value Source(s)

Colorless to light yellow liquid

Appearance or solid [31[4]
Boiling Point 232 °C [31[5]
Density 1.128 g/mL [31[5]
Flash Point 104 °C [31[5]
Refractive Index 1.428 [3][5]
pKa (Predicted) 2.83+£0.32 [315]

Solubility Profile

Qualitative assessments confirm that monomethyl malonate is soluble in water and polar
organic solvents.[2][4] This solubility is attributed to its ability to engage in hydrogen bonding
via its carboxylic acid group. While specific quantitative data for monomethyl malonate is not
extensively published, data for the closely related methylmalonic acid can serve as a useful
proxy for estimating its behavior in polar media.

Table 3: Quantitative Solubility of Analog Methylmalonic Acid

Solvent Solubility (approx.) Source
Ethanol ~25 mg/mL [6]
DMSO ~30 mg/mL [6]
DMF ~30 mg/mL [6]
PBS (pH 7.2) ~10 mg/mL [6]

Note: This data is for the analog methylmalonic acid (CaHeO4, CAS 516-05-2) and is provided
for estimation purposes.

Spectral Data and Characterization
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Spectroscopic analysis is essential for confirming the identity and purity of monomethyl
malonate after synthesis or before use.

e 'H-NMR (300 MHz, CDCIs): The proton NMR spectrum provides unambiguous structural
confirmation. The reported chemical shifts are:

o 0 10.88 (1H, broad singlet): Corresponds to the acidic proton of the carboxylic acid. The
broadness is characteristic of exchangeable protons.

o 0 3.78 (3H, singlet): Represents the three protons of the methyl ester group.

o 0 3.47 (2H, singlet): Represents the two protons of the central methylene (a-carbon)
group.[6]

o 13C-NMR: While a verified experimental spectrum is not readily available in public databases,
the expected signals based on its structure are:

o ~175-178 ppm: Carbonyl carbon of the carboxylic acid.
o ~170-172 ppm: Carbonyl carbon of the methyl ester.

o ~52-54 ppm: Methoxy carbon (-OCHs) of the ester.

o ~40-42 ppm: Methylene a-carbon (-CHz-).

« Infrared (IR) Spectroscopy: An IR spectrum would be characterized by the following key
absorption bands:

o ~2500-3300 cm~? (broad): A very broad O-H stretching vibration from the hydrogen-
bonded carboxylic acid.

o ~1740 cm~1 (strong, sharp): C=0 stretching of the ester carbonyl.
o ~1710 cm~1 (strong, sharp): C=0 stretching of the carboxylic acid carbonyl.

o ~1200-1300 cm~1: C-O stretching vibrations.
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e Mass Spectrometry (MS): In an Electron lonization (El) mass spectrum, the molecular ion
peak (M*) would appear at m/z = 118. Common fragmentation patterns would involve the
loss of the methoxy group (-OCHs, m/z = 31) to give a fragment at m/z = 87, or the loss of
the carboxyl group (-COOH, m/z = 45) to give a fragment at m/z = 73.

Chemical Profile: Reactivity and Stability

Monomethyl malonate is a stable compound under standard laboratory conditions but can react
with strong acids or bases.[2] It should be stored in a cool, dry place, sealed from moisture.[5]
Its reactivity is centered around its two functional groups.

» Nucleophilic Acyl Substitution: The carboxylic acid can be activated (e.g., with coupling
agents like DCC or EDC) to form amides or activated esters.

« Esterification/Transesterification: Both the ester and acid groups can undergo further
esterification or transesterification reactions under appropriate catalytic conditions.[2]

o Condensation Reactions: The a-protons are acidic and can be removed by a suitable base to
form an enolate, which is a potent nucleophile for various condensation reactions.[2]

e Lactonization: In the presence of reagents like ceric ammonium nitrate (CAN), it participates
in the lactonization of olefins, showcasing its utility in forming cyclic structures.[3]
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Caption: Key Reactivity Pathways of Monomethyl Malonate

Synthesis and Purification

The most efficient and scalable synthesis of monomethyl malonate involves the selective
monohydrolysis of its parent diester, dimethyl malonate.[6][7] This method is environmentally
benign, using water as a primary solvent and inexpensive reagents.[6][7]

Detailed Experimental Protocol: Selective
Monohydrolysis

This protocol is adapted from established large-scale synthesis procedures.[6] The causality
behind this procedure lies in the stoichiometric control of the base. By using approximately one
equivalent of hydroxide, the reaction selectively cleaves one ester group, as the resulting
carboxylate salt is deactivated towards further nucleophilic attack.
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1. Dissolution
Dissolve Dimethyl Malonate
in Acetonitrile.

'

2. Cooling
Cool reaction mixture to 0°C
in an ice-water bath.

'

3. Saponification
Add 1.0 eq of 5M KOH(aq)
dropwise over 15-20 min.

'

4. Reaction
Stir vigorously for 1 hour at 0°C.
Monitor by TLC.

5. Acidification
Quench reaction with cold 12M HCI
to pH ~1-2.

'

6. Extraction
Extract aqueous layer with
Ethyl Acetate (5x).

7. Washing & Drying
Wash combined organic layers with
brine and dry over Na2SOa.

'

8. Purification
Concentrate in vacuo and purify
by vacuum distillation.

Click to download full resolution via product page

Caption: Workflow for the Synthesis of Monomethyl Malonate
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Step-by-Step Methodology:

e Setup: In a 1 L flask equipped with a magnetic stirrer, add dimethyl malonate (1.2 mol) and a
minimal amount of acetonitrile (~10 mL) to ensure dissolution.[6]

o Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

o Hydrolysis: Prepare a 5M aqueous solution of potassium hydroxide (KOH). Add 1.0 molar
equivalent of the KOH solution dropwise to the stirred diester solution over 15-20 minutes,
ensuring the temperature remains near 0°C.

e Reaction Monitoring: Allow the mixture to stir vigorously for 1 hour at 0°C. The progress can
be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the
starting diester.

e Workup - Acidification: Once the reaction is complete, slowly add 12M hydrochloric acid
(HCI) to the cold reaction mixture until the pH is strongly acidic (pH 1-2). Saturate the
agueous layer with sodium chloride (NaCl) to reduce the solubility of the product.

o Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with
ethyl acetate (e.g., 5 x 500 mL).[6]

o Drying: Combine the organic extracts, wash with a saturated NaCl solution (brine), and dry
over anhydrous sodium sulfate (Na2S0a).

« Purification: After filtering off the drying agent, concentrate the solution using a rotary
evaporator. The resulting crude oil is purified by distillation under reduced pressure (boiling
point of 91-92°C at 2.5 mmHQ) to yield pure monomethyl malonate as a colorless oil.[6]

Applications in Pharmaceutical and Chemical
Synthesis

Monomethyl malonate is a cornerstone intermediate for constructing molecules of
pharmaceutical interest. Its bifunctional nature is expertly exploited to build heterocyclic and
other complex scaffolds.
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Case Study: Synthesis of a 2,4-Piperidinedione
Intermediate

2,4-piperidinedione is a core structure in pharmaceuticals like Alosetron, an effective treatment
for irritable bowel syndrome (IBS).[1] Monomethyl malonate serves as a key reactant in an
efficient acylation-condensation-cyclization sequence.

Reaction Causality: The process involves an initial amide bond formation between the
carboxylic acid of monomethyl malonate and an aminopropyl synthon. This is typically
mediated by a dehydrating agent like dicyclohexylcarbodiimide (DCC). The resulting
intermediate possesses both an ester and an amide, perfectly poised for an intramolecular
Dieckmann-type condensation to form the piperidinedione ring upon treatment with a base,
followed by decarboxylation.

Monomethyl 3-Aminopropyl
Malonate Derivative

+ Amine
(DCC, EtsN)

Acyclic Amide
Intermediate

Base-mediated
Cyclization &
ecarboxylation

2,4-Piperidinedione
Product

Click to download full resolution via product page

Caption: Synthesis of 2,4-Piperidinedione Core

Case Study: Synthesis of a Boceprevir Intermediate
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Monomethyl malonate, as its potassium salt, is used in the synthesis of an intermediate for
Boceprevir, a protease inhibitor for treating Hepatitis C.[1] In this application, the potassium salt
(potassium monomethyl malonate) acts as a potent nucleophile, reacting with an activated
carboxylic acid (cyclobutylacetic acid) to form a (3-keto ester, a crucial C-C bond-forming step in
the construction of the complex drug molecule.[1]

Safety and Handling

While considered a low-hazard chemical, proper handling is essential to ensure laboratory
safety.[2]

Table 4: GHS Hazard and Precautionary Information

Category Code Statement

Hazard Statements H315 Causes skin irritation.[5]

Causes serious eye irritation.

[5]

H319

May cause respirato
H335 ) .y. P Y
irritation.[5]

Avoid breathing

Precautionary Statements P261 dust/fume/gas/mist/vapors/spr
ay.[5]

Wear protective gloves/eye
P280 _ _
protection/face protection.

IF IN EYES: Rinse cautiously

with water for several minutes.
P305+P351+P338 Remove contact lenses, if

present and easy to do.

Continue rinsing.[5]

P405 Store locked up.[5]

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with
side shields, a lab coat, and chemical-resistant gloves (e.qg., nitrile).
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e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
vapors.[4]

» First Aid (Eyes): In case of eye contact, immediately flush with plenty of water for at least 15
minutes and seek medical attention.[8]

» First Aid (Skin): In case of skin contact, wash off immediately with soap and plenty of water.

[°]

Conclusion

Monomethyl malonate is a uniquely versatile and powerful synthetic intermediate. Its value lies
in its well-defined physicochemical properties and the predictable, selective reactivity of its dual
functional groups. A thorough understanding of its characteristics, from its spectral signature
and solubility to its handling requirements and synthetic behavior, empowers researchers to
leverage this building block efficiently and safely. The robust and scalable synthetic protocols
available make it an accessible and economically viable choice for the development of high-
value molecules in the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pubs.rsc.org/en/content/articlehtml/2025/sc/d5sc05734e
https://pubs.rsc.org/en/content/articlehtml/2025/sc/d5sc05734e
https://www.tcichemicals.com/HK/en/p/M3615
https://www.tcichemicals.com/HK/en/p/M3615
https://eprints.nottingham.ac.uk/13159/1/336045.pdf
https://www.benchchem.com/product/b1595383#physical-and-chemical-properties-of-monomethyl-methylmalonate
https://www.benchchem.com/product/b1595383#physical-and-chemical-properties-of-monomethyl-methylmalonate
https://www.benchchem.com/product/b1595383#physical-and-chemical-properties-of-monomethyl-methylmalonate
https://www.benchchem.com/product/b1595383#physical-and-chemical-properties-of-monomethyl-methylmalonate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1595383?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

